1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both an ethoxyphenyl group and an oxazolyl group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of 1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst, such as a base (e.g., triethylamine), to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of a saturated oxazole derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole ring suggests potential interactions with nucleic acids or proteins, while the ethoxyphenyl group might enhance its binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(1,2-thiazol-3-yl)urea: Similar structure but with a thiazole ring instead of an oxazole ring.
1-(2-Ethoxyphenyl)-3-(1,2-oxazol-5-yl)urea: Similar structure but with the oxazole ring attached at a different position.
Uniqueness
1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the specific combination of the ethoxyphenyl and oxazolyl groups. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-10-6-4-3-5-9(10)13-12(16)14-11-7-8-18-15-11/h3-8H,2H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPITCPKPPOARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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